molecular formula C12H18ClN5O3 B1212067 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine CAS No. 25672-33-7

2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine

Cat. No.: B1212067
CAS No.: 25672-33-7
M. Wt: 315.75 g/mol
InChI Key: YMCZETULMSWVBI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is an antidiabetic compound belonging to the biguanide family. It is primarily used to combat hyperglycemia by improving insulin sensitivity. This compound has gained significant attention due to its potential benefits in managing blood sugar levels in diabetic patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves the reaction of guanidine with various organic compounds under controlled conditions. The process typically includes:

    Reaction with Cyanoguanidine: Guanidine reacts with cyanoguanidine in the presence of a catalyst to form biguanide.

    Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the reaction under controlled temperature and pressure.

    Continuous Flow Systems: Continuous flow systems are employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other active compounds.

    Substitution: this compound can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that have potential therapeutic applications.

Scientific Research Applications

2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications, including:

Mechanism of Action

2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine exerts its effects by improving insulin sensitivity in cells. It targets the insulin receptor pathways, enhancing glucose uptake and utilization. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

    Metformin: Another biguanide compound used in diabetes treatment.

    Phenformin: A biguanide with similar antidiabetic properties but higher toxicity.

    Buformin: Similar to 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine but with different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Unlike Phenformin, this compound has a lower risk of lactic acidosis, making it a safer option for long-term use .

Properties

CAS No.

25672-33-7

Molecular Formula

C12H18ClN5O3

Molecular Weight

315.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine

InChI

InChI=1S/C8H7ClO3.C4H11N5/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-9(2)4(7)8-3(5)6/h1-4H,5H2,(H,10,11);1-2H3,(H5,5,6,7,8)

InChI Key

YMCZETULMSWVBI-UHFFFAOYSA-N

SMILES

CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl

Canonical SMILES

CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl

25672-33-7

Synonyms

Glucinan

Origin of Product

United States

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